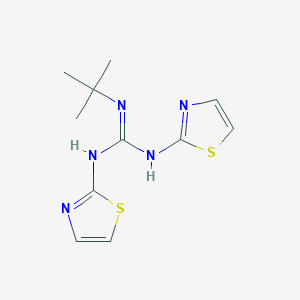
Guanidine, N-(1,1-dimethylethyl)-N',N''-bis(2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- is a chemical compound known for its unique structure and properties This compound features a guanidine core substituted with two thiazolyl groups and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-(1,1-dimethylethyl)-N’,N’‘-bis(2-thiazolyl)- typically involves the reaction of guanidine derivatives with thiazole-containing compounds under controlled conditions. One common method includes the use of N,N’-bis(2-thiazolyl)guanidine as a starting material, which is then reacted with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The thiazolyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolyl groups or the guanidine core.
Substitution: Nucleophilic substitution reactions can occur at the thiazolyl rings or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolyl rings.
Scientific Research Applications
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Research is ongoing into its potential use as a drug candidate for treating bacterial infections and other diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The thiazolyl groups can form hydrogen bonds or coordinate with metal ions, while the guanidine core can interact with negatively charged sites on proteins or nucleic acids. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-
- Guanidine, N-(1,1-dimethylethyl)-N’-8-quinolinyl-N’'-2-thiazolyl-
Uniqueness
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- is unique due to the presence of two thiazolyl groups, which enhance its ability to interact with biological targets and increase its potential as a versatile building block in synthetic chemistry. The tert-butyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
72041-77-1 |
|---|---|
Molecular Formula |
C11H15N5S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-tert-butyl-1,3-bis(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C11H15N5S2/c1-11(2,3)16-8(14-9-12-4-6-17-9)15-10-13-5-7-18-10/h4-7H,1-3H3,(H2,12,13,14,15,16) |
InChI Key |
PFSBDLPLNDNMTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC1=NC=CS1)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















